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Compound of Interest

2-Piperidin-1-ylmethyl-
Compound Name:
benzylamine

cat. No.: B1309007

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for the compound 2-Piperidin-1-ylmethyl-benzylamine. Designed for researchers, scientists,
and professionals in drug development, this document outlines the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental
data for this specific molecule is not readily available in the reviewed literature, the following
information is compiled from a detailed analysis of structurally related compounds, including N-
benzylpiperidine and 2-(piperidin-1-yl)aniline.

Predicted Spectroscopic Data

The expected spectroscopic data for 2-Piperidin-1-ylmethyl-benzylamine is summarized in
the tables below. These predictions are based on the known spectral characteristics of the
benzylamine and piperidine moieties.

Table 1: Predicted *H NMR Data (in CDCIsz, 400 MHz)
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
Aromatic protons
~7.20-7.40 m 4H
(CeHa4)
~3.80 s (broad) 2H -NH:z
~3.50 S 2H Ar-CHz-N
Piperidine (-CHz2-N-
~2.40 t 4H
CH2-)
Piperidine (-CH2-CH2-
~1.60 m 4H
N)
Piperidine (-CHz-CH2-
~1.45 m 2H
CHz2-)
. 1 13 1

Chemical Shift (6, ppm)

Assignment

~ 142 Aromatic C (quaternary, C-NHz)
~138 Aromatic C (quaternary, C-CHz2)
~129 - 130 Aromatic CH

~ 127 -128 Aromatic CH

~124 - 125 Aromatic CH

~118-119 Aromatic CH

~ 63 Ar-CHz-N

~54 Piperidine (-CH2z-N-CHz2-)

~ 26 Piperidine (-CH2-CH2-N)

~24 Piperidine (-CH2-CH2-CH3-)

Table 3: Predicted IR and MS Data
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Spectroscopic Method Predicted Values

~ 3400-3300 cm~1! (N-H stretch, primary amine,
two bands) ~ 3080-3030 cm~! (Aromatic C-H
stretch) ~ 2950-2850 cm~! (Aliphatic C-H
stretch) ~ 1620-1580 cm~1! (C=C stretch,
aromatic) ~ 1490-1450 cm~1 (C=C stretch,
aromatic) ~ 1100-1000 cm~1 (C-N stretch)

IR (Infrared) Spectroscopy

Molecular lon (M*): m/z = 190.29 Key
MS (M Spect ry) Fragments: m/z = 106 (benzylamine fragment),
ass Spectrometr
P Y m/z = 91 (tropylium ion), m/z = 84 (piperidine

fragment)

Experimental Protocols

The following are standard experimental methodologies for obtaining the spectroscopic data
detailed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the compound would be dissolved in about 0.7 mL of a
deuterated solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR tube. The *H NMR
spectrum would be acquired on a 400 MHz spectrometer, and the 3C NMR spectrum on a 100
MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A
small amount of the neat liquid sample would be placed between two sodium chloride (NaCl)
plates to form a thin film. The spectrum would be recorded over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Mass spectral data would be obtained using a mass spectrometer with an electron ionization
(EIl) source. The sample would be introduced into the ion source, and the resulting fragments
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analyzed by a mass analyzer. The mass-to-charge ratio (m/z) of the ions would be recorded to
determine the molecular weight and fragmentation pattern of the compound.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of a target compound such as 2-Piperidin-1-ylmethyl-benzylamine.
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A generalized workflow for chemical synthesis and analysis.

This guide provides a foundational spectroscopic profile for 2-Piperidin-1-yIlmethyl-
benzylamine based on established principles and data from analogous structures. It is
intended to aid researchers in the identification and characterization of this and related
compounds. Experimental verification of these predicted data points is recommended for
definitive structural confirmation.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Piperidin-1-ylmethyl-
benzylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1309007#2-piperidin-1-ylmethyl-benzylamine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/product/b1309007?utm_src=pdf-body-img
https://www.benchchem.com/product/b1309007?utm_src=pdf-body
https://www.benchchem.com/product/b1309007?utm_src=pdf-body
https://www.benchchem.com/product/b1309007#2-piperidin-1-ylmethyl-benzylamine-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1309007#2-piperidin-1-ylmethyl-benzylamine-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1309007#2-piperidin-1-ylmethyl-benzylamine-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1309007#2-piperidin-1-ylmethyl-benzylamine-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1309007?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

